molecular formula C13H19NO2 B1395775 N-(cyclobutylmethyl)-3,4-dimethoxyaniline CAS No. 887588-17-2

N-(cyclobutylmethyl)-3,4-dimethoxyaniline

Cat. No. B1395775
M. Wt: 221.29 g/mol
InChI Key: BSEZPWSYHMMUFZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-(cyclobutylmethyl)-3,4-dimethoxyaniline” suggests a compound that contains an aniline group (a benzene ring attached to an amine group), which is substituted with a cyclobutylmethyl group and two methoxy groups. The cyclobutylmethyl group is a cyclobutane ring attached to the rest of the molecule via a methylene (-CH2-) group . The methoxy groups (-OCH3) are attached to the benzene ring of the aniline group .


Molecular Structure Analysis

The molecular structure would consist of a benzene ring (from the aniline) substituted with an amine group, a cyclobutylmethyl group, and two methoxy groups . The exact structure would depend on the positions of these substituents on the benzene ring.


Chemical Reactions Analysis

The compound contains several functional groups (amine, methoxy, and cyclobutylmethyl) that could potentially undergo various chemical reactions . The exact reactions would depend on the conditions and reagents used.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as polarity, molecular size, and the presence of functional groups would influence properties like solubility, melting point, boiling point, etc .

Scientific Research Applications

1. Structural Studies and Synthesis

  • Cyclobutylmethyl Cations : Research by Prakash et al. (1998) explored the structure of cyclobutylmethyl cations. They discovered that primary and secondary cyclobutylmethyl cations are elusive in superacidic media, tending to form more stable rearrangement products. They successfully synthesized a stabilized cyclobutyldicyclopropylmethyl cation, contributing to the understanding of cyclobutylmethyl structures (Prakash, Reddy, Rasul, Casanova, & Olah, 1998).

  • Synthesis of Substituted Phenylureas : Gardner, Moir, and Purves (1948) conducted a study to synthesize alkoxylated derivatives of sym-diethyldiphenylurea from methylated and ethylated vanillin. This research included the synthesis and characterization of derivatives of 3,4-dimethoxyaniline, demonstrating its utility in chemical synthesis (Gardner, Moir, & Purves, 1948).

  • Synthesis from Guaiacol : Purves and Moir (1948) presented a method to synthesize N-Ethyl-3,4-dimethoxyaniline from guaiacol, highlighting the compound's utility in organic synthesis and its potential applications in chemical research (Purves & Moir, 1948).

2. Molecular and Vibrational Structure Analysis

  • Spectroscopic Study : Sundaraganesan et al. (2008) conducted a combined experimental and theoretical study on the molecular and vibrational structure of 3,4-dimethoxyaniline. This research used Fourier transform infrared and Fourier transform Raman spectroscopy, providing valuable insights into the molecular structure of the compound (Sundaraganesan, Priya, Meganathan, Joshua, & Cornard, 2008).

3. Organic Material Synthesis

  • Nanostructured Polymer Synthesis : Jain et al. (2010) synthesized a nanostructured poly(2,5-dimethoxyaniline) powder, demonstrating high electrical conductivity and charge storage capacity. This highlights the potential of derivatives of 3,4-dimethoxyaniline in creating advanced materials with specific electrical properties (Jain, Surwade, Agnihotra, Dua, Eliason, Morose, & Manohar, 2010).

4. Application in Photochemistry

  • Photocatalysis with Flavin Derivatives : Mojr et al. (2015) discovered a new application of flavin derivatives in visible light photocatalysis, utilizing 1-Butyl-7,8-dimethoxy-3-methylalloxazine. Their research indicates potential applications of dimethoxyaniline derivatives in energy transfer mechanisms essential in photochemical processes (Mojr, Svobodová, Straková, Neveselý, Chudoba, Dvořáková, & Cibulka, 2015).

Safety And Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity, toxicity, and handling procedures .

Future Directions

The future directions for research on this compound would depend on its potential applications. If it has therapeutic potential, future research could focus on improving its efficacy, reducing side effects, or exploring new therapeutic indications .

properties

IUPAC Name

N-(cyclobutylmethyl)-3,4-dimethoxyaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO2/c1-15-12-7-6-11(8-13(12)16-2)14-9-10-4-3-5-10/h6-8,10,14H,3-5,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSEZPWSYHMMUFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NCC2CCC2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90700305
Record name N-(Cyclobutylmethyl)-3,4-dimethoxyaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90700305
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(cyclobutylmethyl)-3,4-dimethoxyaniline

CAS RN

887588-17-2
Record name N-(Cyclobutylmethyl)-3,4-dimethoxyaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90700305
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(cyclobutylmethyl)-3,4-dimethoxyaniline
Reactant of Route 2
Reactant of Route 2
N-(cyclobutylmethyl)-3,4-dimethoxyaniline
Reactant of Route 3
Reactant of Route 3
N-(cyclobutylmethyl)-3,4-dimethoxyaniline
Reactant of Route 4
Reactant of Route 4
N-(cyclobutylmethyl)-3,4-dimethoxyaniline
Reactant of Route 5
Reactant of Route 5
N-(cyclobutylmethyl)-3,4-dimethoxyaniline
Reactant of Route 6
Reactant of Route 6
N-(cyclobutylmethyl)-3,4-dimethoxyaniline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.